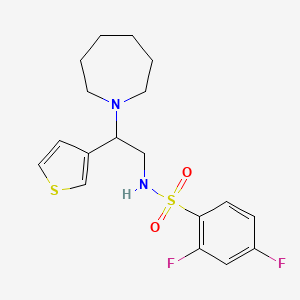

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,4-difluorobenzenesulfonamide

Description

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,4-difluorobenzenesulfonamide is a sulfonamide derivative characterized by three key structural features:

- Azepane ring: A seven-membered saturated amine ring contributing to steric bulk and moderate basicity.

- 2,4-Difluorobenzenesulfonamide moiety: A sulfonamide group with electron-withdrawing fluorine substituents at positions 2 and 4 on the benzene ring, enhancing lipophilicity and metabolic stability .

Properties

IUPAC Name |

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2,4-difluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22F2N2O2S2/c19-15-5-6-18(16(20)11-15)26(23,24)21-12-17(14-7-10-25-13-14)22-8-3-1-2-4-9-22/h5-7,10-11,13,17,21H,1-4,8-9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCUZQUDCZSUABZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(CNS(=O)(=O)C2=C(C=C(C=C2)F)F)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22F2N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,4-difluorobenzenesulfonamide is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. This article delves into its chemical properties, biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula: C18H22F2N2O2S2

- Molecular Weight: 400.5 g/mol

- CAS Number: 946357-47-7

- Structure: The compound features a difluorobenzenesulfonamide moiety linked to an azepane and thiophene structure, which may contribute to its biological activity.

Biological Activities

The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications.

1. Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer effects by inhibiting specific pathways involved in tumor growth. For instance, studies on related sulfonamide derivatives have shown:

- Mechanism: Inhibition of carbonic anhydrase enzymes, which are implicated in tumor progression.

- Results: Significant reduction in tumor cell viability in vitro.

2. Antimicrobial Activity

The sulfonamide group is known for its antimicrobial properties. Preliminary studies suggest that this compound may also exhibit:

- Activity Against Bacteria: Effective against certain strains of bacteria due to its ability to inhibit folate synthesis.

3. Neuroprotective Effects

Given the azepane structure, there is potential for neuroprotective activity:

- Mechanism: Modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Enzyme Inhibition: The compound may act as a competitive inhibitor for enzymes involved in critical metabolic pathways.

- Receptor Interaction: It could bind to specific receptors, altering downstream signaling pathways.

Table 1: Summary of Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Inhibition of tumor cell proliferation by 50% at 10 µM concentration. |

| Study B | Antimicrobial Activity | Effective against E. coli and S. aureus with MIC values of 15 µg/mL. |

| Study C | Neuroprotection | Reduced oxidative stress markers in neuronal cell lines treated with the compound. |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The target compound’s closest analogs differ in two main aspects:

Substituents on the benzenesulfonamide ring (e.g., fluorine, chlorine, methoxy groups).

Amine ring structure (azepane vs. morpholine).

Table 1: Key Structural and Physicochemical Comparisons

Impact of Substituents

- Fluorine vs. Chlorine vs. Methoxy :

- Fluorine : Electron-withdrawing, increases metabolic stability and membrane permeability (e.g., target compound vs. 2-fluoro analog) .

- Chlorine : More lipophilic than fluorine but less metabolically stable; may enhance target binding in hydrophobic pockets (e.g., 5-chloro-2-methoxy analog) .

- Methoxy : Electron-donating, reduces sulfonamide acidity (lower pKa) and may decrease bioavailability (e.g., 2,5-dimethoxy analog) .

Research Implications

- Fluorine positioning: The 2,4-difluoro configuration likely optimizes electronic and steric effects for target engagement compared to mono-fluoro or chloro/methoxy derivatives.

- Amine ring selection : Azepane’s balance of bulk and basicity may offer advantages over morpholine in crossing biological membranes or binding specific receptors.

Further studies on solubility, binding affinity, and metabolic stability are needed to validate these hypotheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.